
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is a derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group and a fluorine atom, which impart unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with isatin (1H-indole-2,3-dione).
Chloroacetylation: The isatin is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the chloroacetyl group at the nitrogen atom of the isatin ring.
Fluorination: The chloroacetylated isatin is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroacetyl and fluorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxindoles, amines, and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- involves its interaction with various molecular targets and pathways. The chloroacetyl and fluorine groups enhance its reactivity and binding affinity to biological targets, leading to its observed biological effects. The compound may inhibit specific enzymes or interact with cellular receptors, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isatin (1H-Indole-2,3-dione): The parent compound, known for its diverse chemical reactivity and biological activities.
1H-Indole-2,3-dione, 1-(chloroacetyl)-: Similar to the target compound but lacks the fluorine atom.
1H-Indole-2,3-dione, 5-fluoro-: Contains the fluorine atom but lacks the chloroacetyl group.
Uniqueness
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is unique due to the presence of both chloroacetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for various applications in research and industry.
Propiedades
Número CAS |
77261-72-4 |
|---|---|
Fórmula molecular |
C10H5ClFNO3 |
Peso molecular |
241.60 g/mol |
Nombre IUPAC |
1-(2-chloroacetyl)-5-fluoroindole-2,3-dione |
InChI |
InChI=1S/C10H5ClFNO3/c11-4-8(14)13-7-2-1-5(12)3-6(7)9(15)10(13)16/h1-3H,4H2 |
Clave InChI |
SDDBSEBBEGGOPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=O)C(=O)N2C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
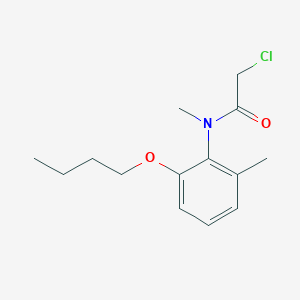

![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
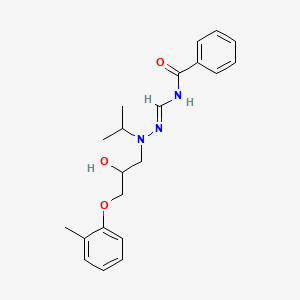
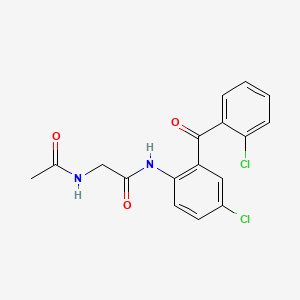
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
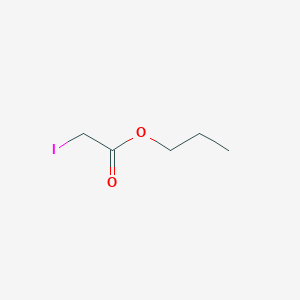

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
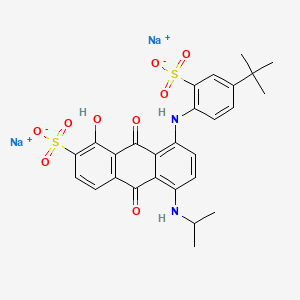
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)

